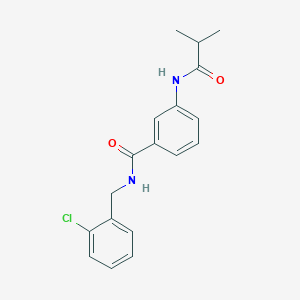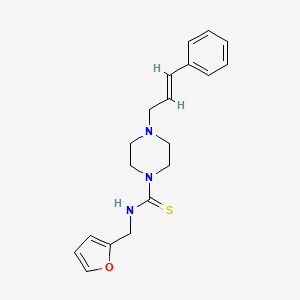
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide, also known as CBI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. CBI is a member of the benzamide class of compounds that has been studied for its ability to modulate various biological processes.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been studied for its potential pharmacological properties in various fields of scientific research such as cancer, inflammation, and neuroprotection. In cancer research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer. In inflammation research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neuroprotection research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to protect against neuronal damage in animal models of Parkinson's disease and stroke.
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide is not fully understood, but it is believed to modulate various biological processes such as cell proliferation, apoptosis, and inflammation. N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to inhibit the activity of various enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in cancer and inflammation, respectively. N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In cancer research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In neuroprotection research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has several advantages for lab experiments such as its high potency and selectivity, which make it an ideal tool for studying various biological processes. However, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide also has some limitations such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide also has limited stability in biological fluids, which can affect its pharmacokinetics and bioavailability.
Orientations Futures
There are several future directions for N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide research such as exploring its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide and to optimize its pharmacokinetics and bioavailability. Additionally, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide derivatives with improved solubility and stability could be developed to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide involves the reaction of 2-chlorobenzylamine with 3-(isobutyrylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide as a white crystalline solid that can be purified using standard techniques such as recrystallization or column chromatography.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12(2)17(22)21-15-8-5-7-13(10-15)18(23)20-11-14-6-3-4-9-16(14)19/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKLSKSFXWVUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-[(2-methylpropanoyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-chlorophenoxy)ethyl]morpholine](/img/structure/B5760939.png)
![3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B5760947.png)
![N-[4-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5760951.png)
![3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B5760958.png)







![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)
![4-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoyl}hydrazono)-2,3-dichloro-2-butenoic acid](/img/structure/B5761037.png)
